Product packaging for Radium-223(Cat. No.:CAS No. 15623-45-7)

Radium-223

Numéro de catalogue: B1233065
Numéro CAS: 15623-45-7
Poids moléculaire: 223.01850 g/mol
Clé InChI: HCWPIIXVSYCSAN-OIOBTWANSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Radium-223 (this compound dichloride, ²²³Ra) is a targeted alpha-particle emitter that mimics calcium and selectively integrates into the bone matrix at sites of high bone turnover, such as osteoblastic bone metastases . Its primary research application is in the study of metastatic castration-resistant prostate cancer (mCRPC) with bone-dominant involvement . The core value of this compound for researchers lies in its multimodal mechanism of action: the emitted high-energy alpha particles have a short range (<100 μm), inducing irreparable double-stranded DNA breaks in nearby tumor cells, osteoblasts, and osteoclasts . This targeted cytotoxicity disrupts the vicious cycle of tumor growth and pathological bone formation in the metastatic microenvironment . Clinical studies, such as the phase III ALSYMPCA trial, have demonstrated that this compound can significantly improve overall survival and delay symptomatic skeletal events in its approved patient population . From a research perspective, ongoing investigations are exploring its potential in combination therapies. Studies like RADIANT (NCT04597125) and DORA (NCT03574571) are evaluating its synergy with agents like novel antihormonal therapies and docetaxel, respectively . Furthermore, research is expanding into other cancers with bone metastases, such as renal cell carcinoma (e.g., the RADICAL trial, NCT04071223) and breast cancer . Key areas of research interest include its potential immunomodulatory effects within the bone marrow and its utility as a tool for understanding the radiobiology of high-linear energy transfer (LET) radiation . Important Notice: This product is strictly labeled "For Research Use Only" (RUO). This compound is an approved pharmaceutical and must not be used for diagnostic, therapeutic, or any other human consumption purposes. All handling and research must comply with applicable radiation safety and regulatory guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ra B1233065 Radium-223 CAS No. 15623-45-7

Propriétés

Numéro CAS

15623-45-7

Formule moléculaire

Ra

Poids moléculaire

223.01850 g/mol

Nom IUPAC

radium-223

InChI

InChI=1S/Ra/i1-3

Clé InChI

HCWPIIXVSYCSAN-OIOBTWANSA-N

SMILES

[Ra]

SMILES isomérique

[223Ra]

SMILES canonique

[Ra]

Autres numéros CAS

15623-45-7

Synonymes

223Ra radioisotope
Ra-223 radioisotope
Radium-223

Origine du produit

United States

Fundamental Radiobiological Characteristics and Decay Dynamics of Radium 223

Radioactive Decay Scheme and Emitted Particle Energetics

The decay of Radium-223 is a six-stage process that ultimately leads to the stable isotope Lead-207 (²⁰⁷Pb). This decay chain involves a series of alpha, beta, and gamma emissions, each with distinct energies and probabilities. The majority of the energy released during the decay of ²²³Ra and its daughters is in the form of alpha particles. europa.eueuropa.eu

Alpha Particle Emission Characteristics (e.g., Energy, Range)

Alpha particles are the predominant form of radiation emitted during the decay of ²²³Ra and its progeny, accounting for approximately 95.3% of the total emitted energy. europa.eueuropa.eu The alpha particles emitted in the ²²³Ra decay chain have an energy range typically between 5.0 and 7.5 MeV. europa.eueuropa.eu Some sources specify the range as 5.00-7.05 MeV or 5.8 to 7.6 MeV. researchgate.netamegroups.org

A key characteristic of alpha particles is their high linear energy transfer (LET) and short range in tissue. The range of alpha particles from ²²³Ra is less than 100 micrometers (µm), which is equivalent to approximately 2 to 10 cell diameters. europa.eueuropa.euresearchgate.netudc.es This short range is crucial for targeted research and therapeutic applications, as it allows for highly localized energy deposition, minimizing damage to surrounding healthy tissues. europa.eueuropa.euudc.es

Minor Beta and Gamma Emission Properties Relevant for Research Methodologies

While alpha particles constitute the majority of the emitted energy, ²²³Ra and its decay daughters also emit minor amounts of beta and gamma radiation. Beta particles account for about 3.6% of the total emitted energy, with average energies of 0.445 MeV and 0.492 MeV. europa.eueuropa.eu Gamma radiation represents the smallest fraction of emitted energy, approximately 1.1%, with an energy range of 0.01 to 1.27 MeV. europa.eueuropa.eu

Although the contribution of beta and gamma emissions to the total energy is relatively low, these emissions are relevant for research methodologies, particularly for imaging and detection. Gamma emissions, despite their low intensity, enable quantitative imaging of ²²³Ra, allowing for the assessment of its biodistribution. nih.govnih.gov Specific gamma energy peaks, such as those at 82, 154, and 269 keV, are suitable for imaging using conventional gamma cameras and SPECT-imaging, although the low signal can present challenges for quantitative imaging. nih.govprismap.eunih.govresearchgate.net Characteristic X-rays are also emitted, which can be detected by standard radiation detectors like GM detectors and NaI(Tl) scintillator detectors. snmjournals.org Beta particles emitted with energies above a certain threshold (263 KeV in biological tissues) can also be detected using optical imaging techniques like Cerenkov luminescence imaging (CLI). researchgate.net

Here is a table summarizing the emission properties:

Radiation TypeFraction of Total EnergyEnergy Range/Average EnergyTissue Range
Alpha Particles~95.3% europa.eueuropa.eu5.0 - 7.5 MeV europa.eueuropa.eu (or 5.00-7.05 MeV researchgate.net, 5.8-7.6 MeV amegroups.org)< 100 µm europa.eueuropa.euresearchgate.netudc.es
Beta Particles~3.6% europa.eueuropa.euAverage 0.445 MeV and 0.492 MeV europa.eueuropa.euLonger than alpha particles
Gamma Radiation~1.1% europa.eueuropa.eu0.01 - 1.27 MeV europa.eueuropa.euLonger than alpha particles

Daughter Radionuclide Generation and Decay Chain Dynamics

This compound decays through a series of short-lived daughter radionuclides before reaching the stable isotope Lead-207 (²⁰⁷Pb). europa.eunih.govchemlin.orgsnmjournals.org The decay chain is as follows: ²²³Ra decays via alpha emission to ²¹⁹Rn (Radon-219), which in turn decays via alpha emission to ²¹⁵Po (Polonium-215). amegroups.orgprismap.eunih.govsnmjournals.org ²¹⁵Po decays via alpha emission to ²¹¹Pb (Lead-211). amegroups.orgprismap.eunih.govsnmjournals.org ²¹¹Pb undergoes beta decay to ²¹¹Bi (Bismuth-211). amegroups.orgprismap.eunih.govsnmjournals.org ²¹¹Bi can decay through two branches: predominantly via alpha emission to ²⁰⁷Tl (Thallium-207) or, to a lesser extent, via alpha emission to ²¹¹Po (Polonium-211). amegroups.orgprismap.eu Finally, both ²⁰⁷Tl (via beta decay) and ²¹¹Po (via alpha decay) lead to the stable end product, ²⁰⁷Pb. amegroups.orgprismap.eunih.govsnmjournals.org

The half-lives of these daughter radionuclides are relatively short, ranging from milliseconds to minutes. amegroups.orgprismap.euaacrjournals.org For example, ²¹⁹Rn has a half-life of approximately 4 seconds, ²¹⁵Po has a half-life of about 1.8 milliseconds, ²¹¹Pb has a half-life of approximately 36 minutes, ²¹¹Bi has a half-life of about 2.2 minutes, and ²⁰⁷Tl has a half-life of approximately 4.8 minutes. amegroups.orgprismap.eunih.govaacrjournals.org The short half-lives of the daughters mean that their decay occurs in close proximity to the site of the initial ²²³Ra decay. While the diffusion of these daughters is dependent on their half-lives and chemical properties, studies suggest that only a small percentage of daughter radionuclides redistribute from the site of radium decay in the bone to soft tissues. amegroups.org

The cumulative alpha emission from the ²²³Ra decay chain, including its short-lived daughters, is approximately 400% per ²²³Ra decay, meaning that on average, four alpha particles are emitted per initial ²²³Ra decay. prismap.eu This cascade of alpha emissions contributes significantly to the localized energy deposition.

Linear Energy Transfer (LET) and its Biophysical Implications for Cellular Interaction

Linear Energy Transfer (LET) is a measure of the energy deposited by ionizing radiation per unit of track length. Alpha particles are characterized by high LET, typically around 80-100 keV/µm, which can increase to approximately 300 keV/µm at the end of their path (Bragg peak). europa.eueuropa.eunih.gov This high energy deposition density along the particle track has significant biophysical implications for cellular interaction.

High-LET radiation, such as alpha particles, is highly effective at inducing complex and difficult-to-repair DNA damage, particularly double-strand breaks (DSBs). europa.eueuropa.euudc.esnih.govdiva-portal.org These clustered DNA breaks are considered more lethal to cells compared to the more scattered damage induced by low-LET radiation like beta particles or gamma rays. udc.esdiva-portal.org The high frequency of DSBs in adjacent tumor cells leads to a potent cytotoxic effect. europa.eueuropa.eu

The short range of alpha particles in tissue (< 100 µm) ensures that this high-LET energy deposition is highly localized. europa.eueuropa.euresearchgate.netudc.es This spatial confinement of damage is a key advantage in targeted research and therapeutic applications, as it allows for the effective irradiation of target cells while minimizing damage to surrounding normal tissues. europa.eueuropa.euudc.es Studies have shown that ²²³Ra treatment induces high levels of apoptosis and inhibits the growth of cancer cells, with the DNA damage induced by the alpha particles being the major contributor to cell killing. diva-portal.org

This compound Half-life and Considerations for Isotopic Stability in Research Applications

This compound has a physical half-life of 11.4 days (specifically 11.43 ± 0.05 days). europa.eunih.govprismap.euresearchgate.netchemlin.orgcancer.govcas.cnnih.gov This half-life is a crucial consideration for its use in research and clinical applications. It is long enough to allow for practical production, transportation, and administration, providing a suitable timeframe for research experiments and therapeutic regimens. cas.cnnih.gov

The half-life also influences the rate of decay and the associated radiation output over time. As ²²³Ra decays, its activity decreases exponentially with this characteristic half-life. For research applications requiring a consistent level of radioactivity over a specific period, the half-life necessitates accounting for decay when planning experiments or interpreting results.

Isotopic stability in the context of ²²³Ra research applications refers to the purity of the ²²³Ra sample and the potential presence of other radium isotopes or radionuclides. High radionuclide purity is essential to ensure that the observed effects are attributable to ²²³Ra decay and its intended emissions, without confounding contributions from impurities. Research efforts have focused on developing efficient and automated systems for the separation and purification of ²²³Ra to achieve high radionuclide purity for research and medical use. cas.cn

The chemical similarity of radium to calcium leads to its incorporation into bone tissue, particularly in areas of high bone turnover. amegroups.orgudc.esnih.govprismap.eunih.gov This property is leveraged in research and therapeutic applications targeting bone metastases. The stability of ²²³Ra localization in bone is important for delivering a localized dose to the target tissue. Studies have indicated that ²²³Ra localization in bone is stable, which contributes to the sequestration of the alpha-emitting daughters within the bone matrix. nih.gov

IsotopeHalf-life
This compound11.4 days
Radon-2194 seconds
Polonium-2151.8 ms
Lead-21136 minutes
Bismuth-2112.2 minutes
Thallium-2074.8 minutes
Polonium-211516 ms
Lead-207Stable

Radiochemistry and Molecular Engineering for Radium 223 Research

Chemical Speciation and Bio-mimetic Interactions

Radium, an alkaline earth metal, exhibits chemical properties similar to calcium. This similarity is fundamental to its biological behavior, especially its tropism for bone tissue.

Calcium Mimicry and Hydroxyapatite (B223615) Binding Mechanisms in Bone Microenvironment Models

Radium-223 functions as a calcium mimetic, allowing it to be incorporated into bone tissue mdpi.comwikipedia.orgnih.govoup.comdrugbank.comurotoday.com. This incorporation primarily occurs at sites of increased bone turnover, such as bone metastases wikipedia.orgdrugbank.comurotoday.commdpi.comspandidos-publications.comoncotarget.com. The mechanism involves both passive binding to hydroxyapatite, a major mineral component of bone, and active incorporation by osteoblasts nih.govoup.commdpi.comresearchgate.net. Studies using in vitro osteoblast cultures have verified this bone-binding mechanism oup.com. This compound forms complexes with hydroxyapatite in areas of high bone metabolic activity drugbank.comaacrjournals.org. This targeted uptake in osteoblastic lesions is a key aspect of its mechanism of action mdpi.comcancernetwork.com.

Research on the Role of Osteoblasts and Osteoclasts in this compound Accumulation

Research highlights the crucial roles of osteoblasts and osteoclasts in the accumulation and effects of this compound within the bone microenvironment mdpi.comnih.govmdpi.comresearchgate.netnih.gov. This compound is actively incorporated by osteoblasts, contributing to its binding to bone tissue nih.govoup.commdpi.comresearchgate.net. Preclinical studies have demonstrated that this compound is incorporated into the bone matrix, where it inhibits the differentiation of both osteoblasts and osteoclasts mdpi.comnih.gov. This inhibition of osteoclast differentiation can occur through direct disruption by alpha particles or by inhibiting RANKL secretion by osteoblasts nih.govmdpi.comresearchgate.net. The localized alpha radiation from this compound deposits near these bone cells, disrupting their activity nih.govnih.gov. This dual mode of action, affecting both cancer cells and the bone microenvironment effector cells like osteoblasts and osteoclasts, is thought to contribute to its efficacy nih.gov. Studies have shown that this compound can induce cellular changes in bone marrow cells and extensive bone marrow remodeling in mice, particularly in areas with cancellous bone snmjournals.org. In vitro studies have also shown an inhibitory effect of this compound on the differentiation of osteoblasts and osteoclasts iiarjournals.org.

This compound Chelation Chemistry for Targeted Delivery Exploration

While this compound naturally targets bone due to its calcium-mimetic properties, research is exploring strategies to deliver it to non-osseous disease sites using chelating agents. This requires the development of stable complexes that can maintain the radionuclide's payload until it reaches the intended target.

Development and Characterization of Chelators (e.g., MACROPA, DOTA) for this compound Complexes

Developing effective chelators for this compound is crucial for expanding its therapeutic utility beyond bone metastases osti.govosti.gov. The coordination chemistry of Ra²⁺ is not extensively defined, which poses a challenge in designing suitable chelators osti.gov. Researchers have investigated state-of-the-art binding molecules like MACROPA and DOTA for their ability to chelate this compound isotopes.govenergy.goveurekalert.org. Studies have aimed to understand how radium binds with these chelators and the stability of the resulting complexes isotopes.govenergy.gov. MACROPA, an 18-membered bis-picolinate diazacrown macrocycle, has shown promise as an effective chelator for ²²³Ra²⁺, demonstrating rapid complexation kinetics osti.govnih.govsnmjournals.org. DOTA is another organic compound used as a complexing agent, particularly for lanthanide ions, and its complexes have medical applications wikipedia.org. While DOTA can bind to ²²³Ra, its biological stability has been noted as potentially lower compared to MACROPA nih.gov. Research indicates that chelators form primarily ionic bonds with radium, suggesting that highly charged chelators can form stable complexes isotopes.govenergy.gov.

In Vitro and In Vivo Stability and Specificity of this compound Chelates in Research Models

The stability and specificity of this compound chelates are critical for their successful application in targeted delivery. Studies have evaluated the stability of complexes formed with chelators like MACROPA and DOTA in research models. The Ra-MACROPA complex has demonstrated high stability in human serum and significantly reduced uptake in bone and spleen in mice compared to bone-targeted ²²³RaCl₂, indicating that the complex remains intact in vivo osti.govnih.govsnmjournals.org. Quantitative labeling of MACROPA with ²²³Ra²⁺ has been achieved with high efficiency (>95%) rapidly at room temperature osti.govnih.govsnmjournals.org. The Ra-DOTA complex, however, showed only moderate stability in the presence of sodium ions, with increased stability under sodium-free conditions isotopes.govenergy.gov. In vivo evaluations of MACROPA complexes in mice have shown a striking contrast in bone uptake compared to ²²³RaCl₂ administration, with significantly lower femoral uptake observed snmjournals.org. High renal excretion of the ²²³Ra-MACROPA complex in mice further supports its clearing capability snmjournals.org. Studies with functionalized MACROPA conjugated to β-alanine also showed rapid clearance from mice and low bone absorption, suggesting stability under biological conditions osti.govnih.gov. However, stability was lost upon conjugation of MACROPA to a prostate-specific membrane antigen-targeting peptide (DUPA), indicating that targeting vectors can influence complex stability in vivo osti.govnih.gov.

Table 1: In Vivo Organ Distribution of ²²³Ra Complexes in Mice (24h p.i.) snmjournals.org

ComplexFemoral Uptake (%IA/g)Renal Excretion (%IA/g at 15 min p.i.)
²²³RaCl₂22 ± 140
²²³Ra-MACROPA1.6 ± 0.3276 ± 100

Note: %IA/g represents percent injected activity per gram.

Strategies for Targeted this compound Delivery Beyond Bone Tropism

While this compound's natural bone tropism is advantageous for treating bone metastases, research is exploring strategies to target its delivery to other sites of disease. The development of stable chelates, as discussed in Section 3.2, is a key component of this effort. By complexing this compound with bifunctional chelators that can be conjugated to targeting vectors (e.g., antibodies, peptides) that bind to specific receptors on cancer cells or in the tumor microenvironment, researchers aim to direct the radionuclide to non-osseous tumors osti.govosti.gov. Although challenges remain in developing chelators with sufficient in vivo stability for targeted delivery to soft-tissue metastases, the successful chelation and in vivo stability demonstrated with MACROPA and its β-alanine conjugate represent a significant step towards delivering ²²³Ra²⁺ to metastases outside of the bone using functionalized chelators osti.govosti.govnih.gov. This opens up possibilities for expanding the therapeutic utility of this compound to a wider range of cancers osti.govenergy.goveurekalert.orgnih.gov. Novel therapeutic approaches for bone-metastatic cancers are being explored, including drug-delivery nanosystems, which could potentially improve the effectiveness of therapy frontiersin.org.

Conceptual Conjugation to Biomolecules (e.g., Antibodies, Peptides, Small Molecules) for Novel Targeting

The inherent bone-seeking nature of free ²²³Ra limits its application to skeletal metastases. To enable targeted delivery of ²²³Ra to a wider range of cancers and specific tumor cells, researchers are developing methods to conjugate ²²³Ra to various biomolecules, such as monoclonal antibodies, peptides, and small molecules mdpi.comnih.govmdpi.comurotoday.com. This approach, known as targeted alpha-particle therapy (TAT), aims to deliver a concentrated dose of alpha radiation directly to tumor cells by exploiting specific binding interactions between the biomolecule and tumor-associated antigens or receptors mdpi.comeurjbreasthealth.com.

A key challenge in conjugating ²²³Ra to biomolecules is the development of stable chelating agents. Radium, as an alkaline earth metal, primarily forms ionic bonds, and its coordination chemistry presents unique difficulties compared to transition metals commonly used in radiopharmaceuticals researchgate.netisotopes.gov. Early attempts to chelate radium using common ligands like EDTA and DOTA have shown insufficient stability in vivo researchgate.netsnmjournals.org.

Recent research has focused on identifying and developing chelators that can form highly stable complexes with the Ra²⁺ ion under physiological conditions researchgate.netisotopes.gov. Studies have investigated macrocyclic and supramolecular chelators researchgate.net. For instance, the 18-membered bis-picolinate diazacrown ring, MACROPA, has demonstrated promising results, forming a highly stable complex with ²²³Ra in both in vitro and in vivo studies isotopes.govsnmjournals.orgecancer.org. Another chelator, DOTA, showed only moderate stability in the presence of sodium ions but improved stability in sodium-free conditions isotopes.gov. The stability of the radium-chelator bond is crucial to prevent the release of free ²²³Ra, which could subsequently accumulate in bone and lead to off-target toxicity mdpi.comurotoday.comecancer.org.

The conceptual conjugation process involves chemically linking a suitable chelator, pre-complexed with ²²³Ra or capable of complexing ²²³Ra after conjugation, to a targeting biomolecule. This creates a radioconjugate that can selectively bind to target cells. The choice of biomolecule depends on the specific cancer target; antibodies offer high specificity and longer circulation times, while peptides and small molecules may provide better tumor penetration and faster clearance from non-target tissues mdpi.comurotoday.comeurjbreasthealth.com.

Assessment of Radiolabeling Efficiency and Preclinical Stability of Novel Conjugates

The successful development of ²²³Ra-based targeted radiopharmaceuticals relies on achieving high radiolabeling efficiency and ensuring the preclinical stability of the resulting conjugates thno.org. Radiolabeling efficiency refers to the percentage of the targeting biomolecule that is successfully conjugated with the ²²³Ra-chelator complex aacrjournals.org. High radiolabeling efficiency is essential to maximize the amount of radioactive material delivered to the target site and minimize the amount of unconjugated ²²³Ra, which could contribute to off-target accumulation aacrjournals.org.

Preclinical stability assessments are critical to evaluate the integrity of the radioconjugate in biological environments, such as serum thno.org. These studies determine how well the ²²³Ra remains bound to the chelator and the biomolecule over time. Instability can lead to the premature release of free ²²³Ra or the dissociation of the radioconjugate, compromising targeted delivery and potentially increasing toxicity to non-target organs, particularly bone mdpi.comurotoday.comecancer.org.

Preclinical stability is typically assessed through in vitro experiments, such as incubation in serum or plasma, followed by analytical techniques to determine the percentage of intact radioconjugate and the presence of free radionuclide or radioactive metabolites thno.org. For example, radiostability analysis of a ²²⁷Th-labeled conjugate (²²⁷Th decays to ²²³Ra) showed stability over 48 hours with expected ingrowth of ²²³Ra aacrjournals.org. The immunoreactive fraction of radiolabeled compounds is also assessed to confirm that the radiolabeling process does not negatively impact the binding affinity of the biomolecule to its target aacrjournals.org.

Analytical Methodologies for Radiochemical Purity and Quantification in Research Settings

Accurate determination of radiochemical purity and quantification of ²²³Ra and its conjugates are fundamental in radiochemistry research to ensure the quality and reliability of experimental results researchgate.netresearchgate.netnih.govnih.gov. Radiochemical purity refers to the proportion of the total radioactivity that is in the desired chemical form (i.e., the intact radioconjugate) researchgate.netresearchgate.netnih.gov. Impurities can include free radionuclide, radiolabeled fragments, or other radiochemical species that could affect biodistribution and targeting specificity researchgate.netresearchgate.netnih.gov.

Various analytical methodologies are employed in research settings for the characterization and quantification of ²²³Ra and its conjugates. These methods often need to account for the complex decay chain of ²²³Ra, which includes several alpha and beta-emitting daughter nuclides mdpi.comnih.gov.

Common techniques include:

Gamma Spectrometry: While ²²³Ra primarily emits alpha particles, its decay chain includes gamma-emitting daughters, such as ²¹¹Pb (decay product of ²²³Ra), which can be detected and quantified using gamma counters or high-purity germanium (HPGe) detectors researchgate.netresearchgate.netnih.govnih.govfda.govcdc.gov. This allows for the determination of ²²³Ra activity based on the emissions of its progeny fda.govcdc.gov. Quantitative HPGe measurements using the 154 keV spectral line for ²²³Ra have shown linear responses researchgate.netnih.gov.

Alpha Spectrometry: This technique directly measures the energy spectrum of emitted alpha particles, allowing for the identification and quantification of specific alpha-emitting radionuclides, including ²²³Ra and its alpha-emitting daughters (e.g., ²¹⁹Rn, ²¹⁵Po, ²¹¹Bi) mdpi.comnih.govcdc.gov. Solid-state alpha particle spectral imaging cameras have been evaluated for characterizing and distinguishing ²²³Ra and ²²⁷Th researchgate.netresearchgate.netnih.govnih.gov.

Radio-Thin Layer Chromatography (Radio-TLC): Radio-TLC is a widely used technique for assessing radiochemical purity. It separates different radiochemical species based on their differential migration on a stationary phase. A radio-TLC scanner detects the radioactivity along the plate, allowing for the visualization and quantification of different radioactive components thno.orgresearchgate.netresearchgate.netnih.govnih.gov. While standard radio-TLC may have limitations in resolving ²²³Ra and its daughters, using alpha particle-specific settings can enhance resolution researchgate.netresearchgate.netnih.gov. Novel use of standard radio-TLC scanners for alpha-particle specific imaging has also been evaluated nih.gov.

Radio-High Performance Liquid Chromatography (Radio-HPLC): Radio-HPLC provides higher resolution separation than radio-TLC and is valuable for analyzing the radiochemical purity and stability of complex radioconjugates thno.org. It can separate the intact radioconjugate from free radionuclide and other impurities. Serum incubation mixtures may require dilution before injection to prevent protein buildup on the column thno.org.

Activity Quantification: Gamma counters are commonly used for rapid and quantitative determination of radionuclide activity researchgate.netresearchgate.netnih.govnih.gov. They can distinguish between different radionuclides like ²²³Ra and ²²⁷Th, enabling the determination of radionuclidic purity researchgate.netresearchgate.netnih.gov.

Cellular and Molecular Radiobiology of Radium 223

Mechanisms of Alpha Radiation-Induced Cellular Damage by Radium-223

The primary mechanism by which 223Ra alpha radiation exerts its cytotoxic effects is through direct energy deposition, leading to severe damage to cellular macromolecules, most notably DNA. europa.eumdpi.comcancernetwork.com

Alpha particles are highly effective at inducing DNA double-strand breaks (DSBs). europa.eumdpi.comaacrjournals.orgnih.govresearchgate.netcancernetwork.commdpi.com Due to their high LET, alpha particles create dense ionizations along their tracks, resulting in clustered DNA lesions, including multiple DSBs in close proximity. frontiersin.orgresearchgate.netnih.gov These complex DNA lesions are significantly more challenging for the cell's repair machinery to effectively resolve compared to the more isolated damage typically induced by low-LET radiation. aacrjournals.orgnih.govresearchgate.netcancernetwork.com

Studies have demonstrated that 223Ra exposure leads to increased levels of residual DNA damage, which is a key factor in its therapeutic efficacy. frontiersin.orgnih.govtandfonline.com For instance, research using prostate cancer cell lines showed that both external alpha particles and 223Ra exposure were associated with delayed DNA repair kinetics compared to X-rays. frontiersin.org While approximately 85% of X-ray-induced DSBs can be repaired within 24 hours, only about 50% of alpha-particle-induced DSBs are repaired in the same timeframe. frontiersin.org The inability of cells to efficiently repair these complex DSBs contributes significantly to cell death. researchgate.net Analysis of DNA fragmentation patterns following 223Ra irradiation has shown a non-random distribution with an excess of small DNA fragments, a hallmark of high-LET radiation damage. researchgate.net

Alpha radiation from 223Ra triggers a cascade of intracellular signaling pathways, primarily centered around the DNA damage response (DDR). tandfonline.comresearchgate.net Key signaling molecules involved in detecting and responding to DSBs, such as ATM (Ataxia-telangiectasia mutated) and CHK2 (Checkpoint kinase 2), are activated following 223Ra exposure. tandfonline.comresearchgate.netnih.gov This activation is crucial for initiating cell cycle checkpoints and, if the damage is irreparable, promoting cell death. researchgate.netnih.gov

Beyond the direct DDR, 223Ra has also been shown to influence other cellular pathways. Research suggests that 223Ra can induce pro-inflammatory damage-associated molecular patterns (DAMPs), including calreticulin (B1178941), HMGB1, and HSP70, which are hallmarks of tumor immunogenicity. researchgate.net Mechanistically, 223Ra-induced DNA damage can activate the STING (stimulator of interferon genes)-mediated DNA sensing pathway, which is critical for the activation of the NLRP3 inflammasome and subsequent pyroptosis, an immunogenic form of cell death. researchgate.net This suggests a potential interplay between the direct cytotoxic effects of 223Ra and the activation of anti-tumor immunity. researchgate.netnih.gov

Induction of DNA Double-Strand Breaks and Complex DNA Lesions

This compound Effects on Cell Cycle Progression and Programmed Cell Death Modalities

The induction of DNA damage by 223Ra significantly impacts cell cycle progression and can trigger various modalities of programmed cell death. frontiersin.orgtandfonline.comresearchgate.netnih.gov

A prominent cellular response to 223Ra-induced DNA damage is cell cycle arrest, providing time for DNA repair before replication or division. frontiersin.orgnih.gov Studies consistently report a significant accumulation of cells in the G2/M phase of the cell cycle following 223Ra irradiation. frontiersin.orgnih.govaacrjournals.orgresearchgate.netnih.govmdpi.com This G2/M arrest is observed relatively quickly after irradiation, sometimes as early as 1 hour, and can be sustained. frontiersin.orgnih.gov

The extent of G2/M arrest can be dose-dependent and is generally more pronounced with high-LET radiation like 223Ra compared to low-LET radiation. frontiersin.orgnih.gov For example, in PC-3 cells, exposure to 2 Gy of 223Ra delivered over 24 hours resulted in a higher percentage of cells in G2/M (38.2% ± 1.4) compared to 8 Gy of X-ray irradiation (22.3% ± 1.3) or 2 Gy of an external alpha source (29.9% ± 4.3). frontiersin.orgnih.gov This suggests that the unique damage profile of 223Ra is particularly effective at triggering the G2/M checkpoint. frontiersin.org In scenarios with a low dose rate, characteristic of 24-hour 223Ra exposures, some cells may bypass the G2/M checkpoint and enter mitosis with unrepaired DSBs, potentially leading to genomic instability or mitotic catastrophe. frontiersin.org

This compound can induce multiple forms of cell death, including apoptosis, autophagy, necrosis, and mitotic catastrophe. researchgate.netresearchgate.netmdpi.comfrontiersin.org While the precise contribution of each modality can vary depending on cell type and dose, mitotic catastrophe and apoptosis are frequently reported as major mechanisms of cell death following radiation exposure, including alpha irradiation. frontiersin.orgresearchgate.netmdpi.com

Mitotic catastrophe is a form of cell death that occurs during or after aberrant mitosis, often as a consequence of unrepaired DNA damage or cell cycle checkpoint failure. frontiersin.orgmdpi.com Studies have shown that 223Ra exposure can lead to increased levels of mitotic catastrophe, particularly in cell models lacking functional G1 cell cycle arrest. frontiersin.org This is supported by observations of increased percentages of cells with giant or aberrant nuclei following 223Ra irradiation, indicative of failed mitosis. frontiersin.orgnih.gov

Apoptosis, or programmed cell death, is another significant pathway triggered by 223Ra. tandfonline.comresearchgate.netnih.govresearchgate.net Irradiated cells often show morphological changes associated with apoptosis, and studies have reported a dose-dependent increase in apoptosis. researchgate.netnih.gov Activation of pathways like ATM/CHK2, involved in cell cycle arrest and cell death, contributes to the induction of apoptosis. tandfonline.comresearchgate.netnih.gov

Autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins, can also be induced by alpha radiation. researchgate.netfrontiersin.org Its role can be complex, sometimes promoting cell survival and at other times contributing to cell death. mdpi.comfrontiersin.org Necrosis, typically considered a non-programmed form of cell death resulting from severe cellular injury, can also occur, particularly at higher radiation doses. researchgate.netmdpi.comfrontiersin.org Pyroptosis, an immunogenic form of cell death, has also been identified as a modality triggered by 223Ra, linked to the activation of the STING pathway. researchgate.net

Clonogenic survival assays are a standard method for quantitatively assessing the reproductive viability of cells after radiation exposure. aacrjournals.orgresearchgate.nettandfonline.comresearchgate.netnih.govmdpi.com These assays measure the ability of single irradiated cells to proliferate and form colonies. tandfonline.comresearchgate.netnih.gov Studies using clonogenic survival assays have demonstrated the potent cytotoxic effects of 223Ra alpha radiation. frontiersin.orgaacrjournals.orgresearchgate.nettandfonline.comresearchgate.netnih.govmdpi.com

Data from various cell lines, including prostate cancer cell lines (LNCaP, PC3, DU145, 22RV1) and cervical carcinoma cells (NHIK 3025), consistently show a dose-dependent reduction in clonogenic survival following 223Ra exposure. frontiersin.orgaacrjournals.orgresearchgate.nettandfonline.comnih.govmdpi.com The relative biological effectiveness (RBE) of 223Ra compared to low-LET radiation like X-rays is significantly higher, reflecting the greater efficiency of alpha particles in inducing lethal damage. frontiersin.orgnih.gov Studies have reported high, cell-type-dependent RBE50% values for 223Ra, ranging from 7 to 15, which are substantially greater than those observed for external alpha irradiations (RBE50% from 1.4 to 2.1). frontiersin.orgnih.gov

The cytotoxicity induced by 223Ra alpha particles has been shown to be largely independent of dose rate and cell cycle phase, indicating its effectiveness against both proliferating and quiescent cells. aacrjournals.org

Here is a table summarizing some representative clonogenic survival data:

Cell LineRadiation TypeDose (Gy)Survival Fraction (approximate)Source
LNCaP223Ra (24h)0.05~0.5 frontiersin.org
LNCaP223Ra (24h)0.1~0.2 frontiersin.org
LNCaP223Ra (24h)0.25~0.05 frontiersin.org
LNCaP223Ra (24h)0.5~0.01 frontiersin.org
PC-3223Ra (24h)0.05~0.7 frontiersin.org
PC-3223Ra (24h)0.1~0.4 frontiersin.org
PC-3223Ra (24h)0.25~0.15 frontiersin.org
PC-3223Ra (24h)0.5~0.03 frontiersin.org
NHIK 3025223Ra0.35<0.1 aacrjournals.org

Note: Survival fractions are approximate values estimated from graphical data in the cited sources and may vary depending on specific experimental conditions.

Research into Induction of Apoptosis, Autophagy, Necrosis, and Mitotic Catastrophe

Interactions of this compound with the Tumor Microenvironment in Preclinical Models

Preclinical studies have extensively investigated the multifaceted interactions of 223Ra within the bone tumor microenvironment, highlighting its impact on cancer cells, bone cells, and the immune system. mdpi.comnih.govnih.gov

Direct and Indirect Effects on Cancer Cells in Osteoblastic and Osteolytic Contexts

This compound exerts both direct and indirect effects on cancer cells within the bone microenvironment. The direct effect is primarily mediated by the alpha particles inducing DNA DSBs in cancer cells located in close proximity to the sites of 223Ra deposition in the bone matrix. nih.govascopubs.orgresearchgate.netnih.gov This direct damage can lead to tumor cell death. nih.govresearchgate.net

Preclinical studies have demonstrated the direct effect of 223Ra on cancer cells in both osteoblastic (new bone formation) and osteolytic (bone resorption) metastatic settings. In mouse models of osteolytic breast cancer bone metastasis, 223Ra treatment has been shown to inhibit the proliferation of breast cancer cells and induce DNA DSBs in these cells in vivo. ascopubs.orgnih.gov Similarly, in mouse models of osteoblastic prostate cancer bone metastasis, 223Ra treatment resulted in marked tumor growth suppression. nih.gov

Beyond direct irradiation, 223Ra also indirectly affects cancer cells by disrupting the supportive bone microenvironment. Bone metastases often involve a "vicious cycle" where cancer cells stimulate bone cells, which in turn release growth factors that promote tumor growth. nih.govnih.govresearchgate.net By targeting bone cells, 223Ra can break this cycle.

Some research suggests that the efficacy of 223Ra might be influenced by the size and location of the metastatic lesions within the bone, with potentially lower tumor control rates in larger deposits compared to smaller ones in preclinical prostate cancer models. researchgate.net

Modulation of Bone Cell Differentiation and Function (Osteoblasts, Osteoclasts)

A key aspect of 223Ra's mechanism of action is its impact on bone cells, specifically osteoblasts and osteoclasts, which are central players in bone remodeling and the bone metastatic niche. nih.govnih.gov this compound is incorporated into bone tissue through both passive binding to hydroxyapatite (B223615) as a calcium mimic and active incorporation by osteoblasts. mdpi.comresearchgate.net

Preclinical studies have shown that 223Ra inhibits the differentiation and function of both osteoblasts and osteoclasts. nih.govresearchgate.net In mouse models, 223Ra has been observed to reduce the number of osteoblasts and osteoclasts at the tumor-bone interface. nih.gov This modulation of bone cell activity disrupts the pathological bone turnover that characterizes bone metastases. nih.govminute-medical.comnih.gov By inhibiting osteoclast differentiation, potentially through alpha particle energy causing cellular disruption and inhibiting RANKL secretion, 223Ra helps preserve the normal bone matrix. mdpi.comresearchgate.net Suppressing osteoblast differentiation may also modulate the production of osteoblast-derived factors that support cancer cell growth and survival in the bone microenvironment. cancernetwork.com

Preclinical data indicate that 223Ra can decrease alkaline phosphatase (ALP) levels, a marker of bone remodeling, suggesting its effect on osteoblastic activity. pcf.org

Influence on the Immune Microenvironment and Immune Cell Responses (e.g., T-cell infiltration, immune checkpoint modulation)

Emerging preclinical evidence suggests that 223Ra may also influence the immune microenvironment within bone metastases and modulate immune cell responses. mdpi.comnih.govmdpi.com Ionizing radiation, including alpha particles, can induce immunogenic cell death, leading to the release of danger-associated molecular patterns (DAMPs) that can stimulate an immune response. researchgate.netmdpi.comfrontiersin.org

Preclinical studies have explored the effects of 223Ra on various immune cell populations. Some research indicates that 223Ra can enhance T cell-mediated lysis of tumor cells by upregulating major histocompatibility complex class I molecules and increasing cell surface expression of calreticulin on tumor cells. frontiersin.org Studies in mouse models have suggested that 223Ra can induce intratumoral CD8+ T-cell infiltration and proliferation. nih.gov

Furthermore, preclinical models suggest that 223Ra treatment may increase the expression of immune checkpoint modulators, such as PD-L1, in the bone microenvironment. mdpi.comresearchgate.net This potential to modulate immune checkpoints has led to investigations into combining 223Ra with immunotherapy agents, with some preclinical studies showing greater efficacy with combination approaches compared to 223Ra alone. mdpi.comresearchgate.net However, clinical data on the immunological effects of 223Ra are still limited, with some studies observing changes in circulating immune cell populations during treatment. mdpi.comfrontiersin.org

Investigation of DNA Damage Repair (DDR) Pathways in this compound Sensitivity

The primary cytotoxic mechanism of 223Ra involves the induction of DNA DSBs. nih.govascopubs.orgresearchgate.net The cellular response to this damage is governed by DNA Damage Repair (DDR) pathways. The effectiveness of 223Ra can therefore be influenced by the integrity and activity of these pathways in cancer cells and cells within the tumor microenvironment.

Research into Homologous Recombination Deficiency (HRD) and Other DDR Alterations

Research has focused on the role of deficiencies in DDR pathways, particularly homologous recombination (HR) deficiency (HRD), in influencing sensitivity to 223Ra. HR is a crucial error-free pathway for repairing DSBs. mdpi.com Defects in HR, often due to mutations in genes like BRCA1 and BRCA2, can lead to an accumulation of DNA damage and genomic instability. mdpi.com

A prospective phase 2 trial is currently evaluating whether DDR gene alterations identified by circulating tumor DNA predict sensitivity to 223Ra in bone mCRPC, hypothesizing that tumors with these alterations may be particularly vulnerable to 223Ra's DSB-inducing mechanism. urotoday.comurotoday.comascopubs.org

Preclinical Strategies for Radiosensitization through DDR Pathway Inhibition

Given that 223Ra induces DNA damage, inhibiting DDR pathways represents a promising preclinical strategy to enhance its cytotoxic effects and overcome potential radioresistance. mdpi.comnih.govnih.gov By impairing the cell's ability to repair the DSBs induced by 223Ra, DDR inhibitors can lead to increased levels of residual DNA damage and promote cell death. nih.govresearchgate.netresearchgate.net

Preclinical studies have investigated the radiosensitizing effects of various DDR inhibitors in combination with 223Ra in prostate cancer cell lines. Inhibition of key DDR proteins such as ATM, ATR, and PARP has shown the ability to enhance the radiation response to both X-rays and 223Ra. nih.govresearchgate.netresearchgate.netaacrjournals.org These combinations have been associated with increased cell cycle arrest, particularly in the G2/M phase, and greater levels of apoptosis. nih.govresearchgate.net

Specifically, preclinical data support the combination of 223Ra with PARP inhibitors, as this combination could further reduce the ability of cells to repair DSBs induced by 223Ra, potentially even in tumors without pre-existing DNA repair gene alterations. mdpi.com Inhibitors of other DDR proteins, such as ATM and ATR, have also demonstrated synergistic activity with 223Ra in preclinical models, leading to significantly enhanced radiosensitivity compared to 223Ra alone. researchgate.netaacrjournals.org These preclinical findings provide a strong rationale for exploring combinations of 223Ra with DDR pathway inhibitors as a strategy to improve outcomes in patients with bone metastatic cancers. nih.govresearchgate.netaacrjournals.org

Preclinical Research Models and Experimental Methodologies for Radium 223 Studies

In Vitro Experimental Systems for Radium-223 Radiobiology

In vitro models provide controlled environments to investigate the direct cellular effects of 223Ra and its interactions within the bone microenvironment.

Two-Dimensional and Three-Dimensional Cell Culture Models for Alpha Particle Exposure

Two-dimensional (2D) and three-dimensional (3D) cell culture models are fundamental tools for studying the radiobiological effects of alpha particles emitted by 223Ra. 2D cell cultures involve growing cancer cells in a single layer, allowing for straightforward assessment of cell survival, proliferation, and DNA damage following irradiation. Studies using 2D cultures of metastatic prostate cancer cell lines, such as LNCaP and PC3, have shown that 223Ra is taken up by these cells and reaches the nucleus, leading to decreased cell survival and proliferation, along with a dose-dependent increase in DNA damage. nih.gov LNCaP cells were found to be more radiosensitive (LD50 = 1.73 mGy) than PC3 cells (LD50 = 4.20 mGy) in these 2D settings. nih.gov Irradiated cells exhibit morphological changes consistent with apoptosis and activation of cell cycle checkpoints via the ATM/CHK2 pathway. nih.gov

3D cell culture models, such as spheroids, offer a more physiologically relevant representation of tumors by mimicking the cell-cell interactions and microenvironmental gradients found in vivo. These models are particularly useful for evaluating the penetration depth and spatially-confined effects of alpha particles, which have a short range of less than 100 µm. nih.govwjgnet.comdovepress.com Studies using 3D prostate cancer cell spheroids have demonstrated that 223Ra treatment of hydroxyapatite (B223615) (HAp)-coated surfaces significantly reduces spheroid outgrowth, indicating the localized cytotoxic effects of the radionuclide bound to the bone mineral component. researchgate.net

Research Findings on 2D and 3D Cell Culture Models:

Cell Line (Source)Culture TypeEndpoint MeasuredKey FindingCitation
LNCaP (lymph node metastasis)2DCell survival (LD50), proliferation, DNA damage, cell cycle arrestUptake and nuclear retention of 223Ra; decreased survival/proliferation; increased DNA damage; G2/M arrest; ATM/CHK2 pathway activation. LD50 = 1.73 mGy. nih.gov
PC3 (bone metastasis)2DCell survival (LD50), proliferation, DNA damage, cell cycle arrestUptake and nuclear retention of 223Ra; decreased survival/proliferation; increased DNA damage; G2/M arrest; ATM/CHK2 pathway activation. LD50 = 4.20 mGy. nih.gov
NHIK 3025 (cervical carcinoma)2DCell cycle distribution, cytotoxicity (colony formation)G2 arrest following treatment; cytotoxicity independent of dose rate; effective against multidrug resistant cells. aacrjournals.org
PC3, 22RV1 (prostate cancer)3D (spheroids on HAp)Spheroid outgrowth, cell survival223Ra pre-treated HAp surface reduced spheroid outgrowth and cell survival. researchgate.net
Various tumor cellsIn vitro assay (Transwell)DNA double-strand breaks (DSBs), cell cycle, cell survival, DNA fragmentationAlpha radiation induced dose-dependent DSBs, G2/M arrest, reduced survival, and increased DNA fragmentation. researchgate.net
Human prostate, breast, lung carcinoma2DCTL-mediated lysis, MHC-I and calreticulin (B1178941) expressionSublethal 223Ra enhanced T cell-mediated lysis and augmented MHC-I and calreticulin expression. oncotarget.com

Co-culture Systems for Mimicking Bone Microenvironment Interactions (e.g., Transwell systems)

Co-culture systems are employed to investigate the complex interactions between cancer cells and components of the bone microenvironment, such as osteoblasts and osteoclasts, in the presence of 223Ra. These systems help to understand how the bone niche influences tumor cell behavior and response to radiation, and vice versa. Transwell systems, for example, allow for the co-culture of different cell types separated by a porous membrane, enabling the study of paracrine signaling and indirect effects of radiation. researchgate.net

Studies using co-culture models have shown that osteoblasts can support prostate cancer growth in vitro. cancernetwork.comdiva-portal.org 223Ra is known to target and affect osteoblasts, suggesting its potential to modulate the bone microenvironment and indirectly impact tumor growth. cancernetwork.com An in vitro assay using a Transwell system to evaluate alpha radiation-mediated effects from 223Ra on various tumor cell lines demonstrated the induction of DNA double-strand breaks and reduced cell survival, highlighting the direct impact of alpha particles on tumor cells even in a co-culture setup. researchgate.net Another co-culture system designed to study bystander effects showed that irradiated cells could induce micronucleus formation in non-targeted cells, indicating the transmission of damaging signals beyond the direct range of alpha particles. researchgate.net

Development and Application of Tissue-Engineered Bone Mimetic Systems

Tissue-engineered bone mimetic systems represent advanced in vitro models that aim to more closely replicate the 3D structure and cellular composition of bone. These systems provide a more physiologically relevant platform for studying the distribution and effects of bone-targeting agents like 223Ra.

Miniaturized tissue-engineered bone constructs (mTEBCs), generated upon subcutaneous implantation of bone morphogenetic protein 7, have been developed and characterized for use with intravital multiphoton microscopy. pcf.org These constructs mature over approximately 30 days and feature cortical and trabecular bone components, along with bone cells and hematopoietic bone marrow. pcf.org Applying this system, researchers have observed that 223Ra induces significant but zonally confined cancer cell lethality along the bone interface, with effects decreasing at greater distances from the bone. pcf.orgresearchgate.net Similar findings regarding the spatially-limited efficacy of 223Ra have been observed using novel 3D in vitro bone-mimetic systems. pcf.org These models are valuable for understanding the penetration limitations of alpha particles and for evaluating strategies to enhance the reach of 223Ra's cytotoxic effects. snmjournals.org

In Vivo Animal Models for this compound Research

In vivo animal models are crucial for evaluating the systemic effects, biodistribution, and anti-tumor efficacy of 223Ra in a living organism, taking into account the complex interplay between the tumor, bone microenvironment, and immune system.

Orthotopic and Intratibial Xenograft Models of Bone Metastases

Orthotopic and intratibial xenograft models, typically using immunodeficient mice, involve injecting human cancer cells directly into the bone (intratibial) or the organ from which the cancer originated (orthotopic), leading to the formation of bone metastases. These models are widely used to study the growth of bone metastases and their response to therapies like 223Ra.

Intratibial injection of prostate cancer cell lines, such as LNCaP and PC3, or patient-derived xenografts like LuCaP 58, into mice tibiae are common models for studying osteoblastic and mixed bone metastases. aacrjournals.orgmdpi.com In the intratibial LNCaP and LuCaP 58 models, 223Ra treatment has been shown to inhibit tumor-induced osteoblastic bone growth, preserve normal bone architecture, and reduce bone volume. aacrjournals.orgmdpi.com It also led to decreased serum PSA levels and reduced total tissue and tumor areas, indicating constrained prostate cancer growth in bone. aacrjournals.orgmdpi.com Histological analyses of bone metastases in these models revealed that 223Ra reduced the number of osteoblasts and, in some cases, led to the eradication of osteoclasts at the tumor-bone interface. aacrjournals.org Autoradiography confirmed the deposition of 223Ra in the intratumoral bone matrix, and DNA double-strand breaks were observed in cancer cells within 24 hours of treatment. aacrjournals.orgmdpi.com

Orthotopic bone xenograft models, such as the LNCaP-Luc model where luciferase-expressing LNCaP cells are injected into the bone, allow for monitoring tumor growth via bioluminescence imaging. nih.govmdpi.com These models have been used to evaluate the efficacy of bone-targeted therapies. mdpi.com

Preclinical studies using xenograft models have demonstrated the anti-tumor effect of 223Ra in experimental skeletal metastases. wjgnet.com In a mouse model of breast cancer bone metastases, 223Ra prevented tumor-induced cachexia, decreased osteolysis by 56%, and reduced tumor growth by 43%. mdpi.com 223Ra also induced DNA double-strand breaks in tumor cells and decreased the number of osteoclasts in this model. aacrjournals.org

Research Findings on Xenograft Models:

Model Type & Cell Line/PDXCancer TypeKey FindingsCitation
Intratibial LNCaPProstateInhibited tumor-induced osteoblastic bone growth; protected normal bone architecture; reduced bone volume; decreased PSA levels; reduced total tissue/tumor areas; reduced osteoblasts/osteoclasts. aacrjournals.orgmdpi.com aacrjournals.orgmdpi.com
Intratibial LuCaP 58ProstateInhibited tumor-induced osteoblastic bone growth; protected normal bone architecture; reduced bone volume; decreased PSA levels; reduced total tissue/tumor areas; reduced osteoblasts/osteoclasts. aacrjournals.orgmdpi.com aacrjournals.orgmdpi.com
MX-1 (rat model)BreastIncreased symptom-free survival. mdpi.com
Mouse modelBreastPrevented tumor-induced cachexia; decreased osteolysis (56%); reduced tumor growth (43%); induced DNA DSBs in tumor cells; decreased osteoclasts. aacrjournals.orgmdpi.com
Orthotopic LNCaP-LucProstatePrevention of tumor growth observed with bone-targeted agents. nih.govmdpi.com

Syngeneic Mouse Models for Immunological and Microenvironmental Studies

Syngeneic mouse models, which use immunocompetent mice and cancer cell lines derived from the same genetic background, are valuable for studying the interplay between this compound treatment, the tumor microenvironment, and the host immune system. These models allow for the investigation of potential immunomodulatory effects of 223Ra and the efficacy of combination therapies involving immunotherapy.

Studies using syngeneic models, such as the 5TGM1 multiple myeloma model or the TRAMP-C1 and PtenSmad4-null prostate cancer models, have explored the effects of 223Ra on bone lesions and the immune response. mdpi.comurotoday.comnih.gov In the 5TGM1 multiple myeloma model, 223Ra decreased osteolytic lesion area. mdpi.comresearchgate.net

Research in syngeneic prostate cancer models has indicated that 223Ra can have immunomodulatory effects. urotoday.comnih.gov 223Ra treatment has been associated with a mild decrease in some peripheral immune cell populations and a shift in the proportion of myeloid-derived suppressor cells (MDSCs). urotoday.comnih.gov Importantly, in these models, 223Ra increased the proliferation of CD8+ and CD4+ helper T cells within metastatic lesions without causing CD8+ T cell exhaustion. urotoday.comnih.gov Combining 223Ra with immune checkpoint inhibitors, such as anti-PD-1 antibodies, has shown enhanced anti-tumor efficacy and prolonged survival in syngeneic models, correlating with increased CD8+ T cell infiltration in tumor tissue. urotoday.comnih.govmdpi.comresearchgate.net These findings suggest that 223Ra may facilitate anti-tumor immunity, supporting the investigation of combination strategies with immunotherapy. urotoday.comnih.govmdpi.com

Syngeneic models with a fully competent adaptive immune system are particularly relevant for characterizing the potential immune-stimulatory effects of 223Ra. aacrjournals.org The intratibial MBT-2 murine bladder cancer model in immunocompetent mice has also been used to study the effects of 223Ra on osteolytic bone lesions and survival, showing a significant decrease in bone lesion area and improved survival at earlier time points. aacrjournals.org

Research Findings on Syngeneic Mouse Models:

Model Type & Cell LineCancer TypeKey FindingsCitation
5TGM1Multiple MyelomaDecreased osteolytic lesion area; combination with bortezomib (B1684674) more effective, leading to near complete eradication of osteoclasts and improved 223Ra incorporation. mdpi.comresearchgate.net
Orthotopic PtenSmad4-nullProstateIncreased proliferation of CD8+ and CD4+ T cells in lesions; combination with anti-PD-1 prolonged survival and increased CD8+ T cell infiltration. urotoday.comnih.gov
TRAMP-C1ProstateIncreased proliferation of CD8+ and CD4+ T cells in lesions; combination with anti-PD-1 prolonged survival and increased CD8+ T cell infiltration. urotoday.comnih.gov
Intratibial MBT-2BladderDecreased osteolytic bone lesion area; improved survival at earlier time points. aacrjournals.org
TRAMP-C2/BMP4 (bone-forming)ProstateExosomes enriched in transcripts related to cell death, apoptosis, bone, DNA damage repair, and immune response upon 223Ra treatment; increased immune checkpoint modulators in exosomes. researchgate.netaacrjournals.org
Myc-CaPProstateCombination with immune checkpoint therapy resulted in greater efficacy than monotherapy; increased immune checkpoint modulators in exosomes. researchgate.netaacrjournals.org

Comparative Studies in Models of Osteoblastic versus Osteolytic Lesions

Preclinical studies have investigated the efficacy of this compound in models representing both osteoblastic and osteolytic bone lesions, which are characteristic features of different types of cancers metastasizing to bone. This compound, acting as a calcium mimetic, preferentially incorporates into areas of increased bone turnover, including the newly formed bone matrix often seen in osteoblastic metastases. nih.govwikipedia.orgresearchgate.netmdpi.com However, research indicates that 223Ra also shows uptake in osteolytic lesions, likely due to binding to hydroxyapatite at sites of active bone remodeling. nih.gov

Studies using mouse models of prostate cancer (typically inducing osteoblastic or mixed lesions) and breast cancer or multiple myeloma (typically inducing osteolytic lesions) have provided insights into the differential effects of 223Ra. For instance, preclinical studies with bone metastasis models of cancers other than prostate cancer have shown that 223Ra substitutes for calcium in hydroxyapatite complexes within areas of osteoblast-mediated new bone formation at sites of metastatic lesions. nih.gov In an established osteolytic breast cancer bone metastasis setting, 223Ra treatment prevented tumor-induced cachexia, decreased osteolysis by 56%, and reduced tumor growth by 43% compared to vehicle-treated groups. mdpi.comnih.govoup.comascopubs.org Similarly, in mouse models of osteoblastic prostate cancer bone metastases, 223Ra inhibited tumor-induced osteoblastic bone growth and protected normal bone architecture. nih.gov These findings suggest that 223Ra can exert anti-tumor and bone-modulating effects regardless of whether the lesions are primarily osteoblastic or osteolytic, although the degree of bone turnover and vascularity may influence uptake and efficacy. mdpi.com

Advanced Imaging and Analytical Techniques in Preclinical Research

Advanced imaging and analytical techniques are essential for quantitatively assessing tumor response, characterizing the bone microenvironment, and understanding the cellular and molecular effects of this compound in preclinical studies.

Bioluminescence Imaging for Quantitative Assessment of Tumor Growth in Vivo

Bioluminescence imaging (BLI) is a widely used non-invasive technique in preclinical research for monitoring the growth of luciferase-expressing tumor cells in vivo. pcf.orgnih.govtandfonline.comnih.gov This technique allows for the quantitative assessment of tumor burden over time in live animals. In studies evaluating this compound, BLI has been employed to track the progression of bone metastases and assess the inhibitory effects of 223Ra treatment on tumor growth. For example, in mouse models bearing luciferase-expressing prostate cancer cells implanted in the tibia, macroscopic bioluminescence imaging was used to monitor tumor growth response to 223Ra treatment over time. nih.govtandfonline.comnih.gov A decrease in bioluminescence signal intensity in 223Ra-treated animals compared to control groups indicates reduced tumor cell viability and proliferation. tandfonline.comnih.gov

Ex Vivo Three-Dimensional Imaging and Histopathological Analysis of Bone Lesions

Ex vivo three-dimensional (3D) imaging techniques, such as micro-computed tomography (micro-CT), provide detailed structural information about bone lesions and the surrounding bone matrix. nih.govpcf.orgnih.govmdpi.com Micro-CT allows for the reconstruction and quantitative analysis of bone parameters, including bone volume, trabecular thickness, and osteolytic or osteoblastic lesion area. oup.comnih.govpcf.orgnih.gov This is crucial for evaluating the impact of this compound on tumor-induced bone alterations.

Proteomic and Transcriptomic Profiling of Research Samples (e.g., Exosomal Analysis)

Proteomic and transcriptomic profiling techniques are employed to gain a deeper understanding of the molecular changes induced by this compound treatment in the tumor microenvironment and systemic circulation. Analysis of exosomes, small extracellular vesicles released by cells, has emerged as a valuable approach. urotoday.comnih.govnih.govresearchgate.netmdpi.comresearchgate.net Exosomes contain proteins, RNA, and DNA that reflect the state of their originating cells and can mediate intercellular communication. urotoday.comnih.govnih.govmdpi.com

Exosomal transcriptome analysis in plasma derived from preclinical models and patients treated with this compound has revealed changes in the expression of genes involved in bone-related pathways and DNA damage repair. urotoday.comnih.govnih.gov These studies have shown that genes derived from the tumor and the tumor-associated bone microenvironment are differentially enriched in plasma exosomes upon 223Ra treatment. urotoday.comnih.govnih.gov Furthermore, exosomal transcripts related to immunosuppression, such as PD-L1, have been detected and associated with treatment outcomes. urotoday.comnih.govnih.gov Proteomic profiling of exosomes is also utilized for the discovery of potential biomarkers of response or resistance to 223Ra therapy. researchgate.netresearchgate.net

Flow Cytometry and Immunocytochemistry for Characterizing Cellular Responses to Alpha Radiation

Flow cytometry is a powerful technique for analyzing the characteristics of cell populations within research samples, particularly for evaluating the effects of this compound on immune cells. It allows for the identification and quantification of different immune cell subsets and the assessment of their activation status or expression of specific markers. Studies have used flow cytometry to analyze phenotypic and functional characteristics of CD8+ T cell subsets in peripheral blood samples from patients treated with 223Ra, observing changes in the frequency of PD-1 expressing effector memory CD8+ T cells. nih.gov

Immunocytochemistry or related histological staining, such as Ki-67 staining for proliferation, is used to visualize and quantify specific proteins or cellular components within tissue sections. tandfonline.comnih.gov This allows for the assessment of cellular responses to alpha radiation at the tissue level, including proliferation rates and the presence of DNA damage markers. tandfonline.comnih.govresearchgate.net While direct immunocytochemistry specifically linked to 223Ra wasn't detailed in the provided snippets, related histological and flow cytometry methods confirm the use of cell-based analyses to understand the biological impact of 223Ra.

Dosimetry and Microdosimetry Research in Preclinical Settings

Dosimetry and microdosimetry research in preclinical settings are critical for understanding the spatial distribution of absorbed radiation dose from this compound and correlating it with biological effects. Given the short range of alpha particles emitted by 223Ra (typically less than 100 µm), the distribution of the radionuclide at the microscopic level significantly influences the delivered dose to target cells and surrounding tissues. nih.govwikipedia.orgmdpi.comornl.gov

Macrodosimetry, which calculates the average dose to an organ, may not accurately reflect the heterogeneous dose distribution at the cellular level, especially in the complex bone microenvironment. ornl.govresearchgate.net Therefore, microdosimetry approaches are being developed to quantify the absorbed doses in specific cellular compartments, such as tumor cells adjacent to bone surfaces, osteoblasts, osteoclasts, and bone marrow cells. nih.govornl.govresearchgate.netsckcen.be

Computational Dosimetric Models for Alpha Particle Energy Deposition and Spatial Distribution

Computational dosimetric models play a vital role in estimating the energy deposition and spatial distribution of alpha particles emitted by ²²³Ra within tissues. Given the short range and high linear energy transfer (LET) of alpha particles, traditional macrodosimetry approaches, which assume uniform activity and energy deposition within an organ, are often insufficient to accurately predict the biological effects at the cellular level. researchgate.netwvu.edubiorxiv.org Microdosimetric approaches are being developed to address this, aiming to quantify absorbed doses at the cellular and subcellular levels. researchgate.netnih.govsnmjournals.org

Monte Carlo simulations, often utilizing platforms like GATE, are employed to model the complex interactions of alpha particles with tissue. researchgate.netbiorxiv.org These simulations can incorporate detailed geometries, sometimes derived from micro-CT images of animal tissues, to provide a more accurate representation of the heterogeneous distribution of ²²³Ra and the resulting dose distribution at the microscopic scale. researchgate.netbiorxiv.org Studies using Monte Carlo simulations have shown that the absorbed dose distribution in images of mouse trabecular bone is compatible with simple geometric models, with absorbed doses capable of causing deterministic effects near the bone surface. researchgate.net

Computational models also help in calculating S-values (absorbed dose per unit of cumulated activity) for ²²³Ra and its decay products in various source and target regions. researchgate.net These calculations can be performed for different computational phantoms representing varying anatomies, facilitating absorbed dose calculations. researchgate.net The decay of ²²³Ra involves a chain of short-lived daughters, including ²¹⁹Rn, ²¹⁵Po, ²¹¹Pb, ²¹¹Bi, ²⁰⁷Tl, and ²⁰⁷Pb, all contributing to the total energy emission, predominantly through alpha particles. researchgate.neteuropa.eusnmjournals.org Accounting for the pharmacokinetics and spatial distribution of these daughters is important for accurate dosimetry. wvu.edusnmjournals.org

The high LET of ²²³Ra alpha particles (around 80 keV/µm) leads to a dense ionization track and a high frequency of DNA double-strand breaks within a short range (typically less than 100 µm), which is approximately 2 to 10 cell diameters. europa.eumsac.gov.auascopubs.orgnih.gov This localized energy deposition is a key factor in the cytotoxic effect on targeted cells while minimizing damage to surrounding healthy tissues. europa.eumsac.gov.auascopubs.org Computational models help visualize and quantify this localized energy deposition pattern.

Experimental Dosimetry Methods for this compound in Small Animal Models

Experimental dosimetry in small animal models, such as mice and rats, is essential for validating computational models and understanding the in vivo behavior of ²²³Ra. These methods aim to quantify the activity distribution of ²²³Ra in different organs and tissues over time.

Techniques used for experimental dosimetry include gamma counting of dissected tissues and quantitative imaging modalities like Single Photon Emission Computed Tomography (SPECT). biorxiv.orgnih.gov While ²²³Ra primarily emits alpha particles, its decay chain includes gamma emissions that can be detected for imaging purposes, although the photon abundance is low. nih.goveuropa.eubiorxiv.orgresearchgate.net Dedicated small animal SPECT systems equipped with highly sensitive collimators can enable three-dimensional reconstruction of ²²³Ra distribution in vivo. biorxiv.orgresearchgate.net This allows for noninvasive assessment of ²²³Ra distribution and can aid in radiation-dose optimization strategies. researchgate.net

Studies in mice have shown rapid clearance of ²²³Ra from the blood and preferential uptake in bone and bone metastases, mimicking calcium by forming complexes with hydroxyapatite in areas of high bone turnover. europa.eumsac.gov.auascopubs.orgnih.govwikipedia.orgcancernetwork.comudc.es Biodistribution studies in rodents have demonstrated avid skeletal deposition, relative sparing of the bone marrow, and nearly no soft-tissue uptake, although some studies have noted non-negligible remnant activity in organs like the kidney, intestines, and spleen at 24 hours post-injection. nih.govnih.govamegroups.orgnih.gov The skeletal accumulation in mice has been shown to correlate with local blood vessel density rather than bone volume or surface area. nih.gov

Microdistribution analysis using techniques like autoradiography and alpha camera imaging provides insights into the localization of ²²³Ra at a sub-organ resolution. nih.gov These methods have revealed targeting of ossifying surfaces adjacent to the epiphyseal growth plate in metabolically active sites of the mouse skeleton. nih.gov In mouse models of prostate cancer bone metastasis, radioactivity has been observed to localize at the bone surface apposite to the tumor, in both osteoblastic and osteolytic lesions, with intensity comparable to uptake at sites of normal bone remodeling. nih.gov

Experimental data on the absorbed dose to bone marrow in preclinical models have indicated a marrow-sparing advantage for ²²³Ra compared to beta-emitters like ⁸⁹Sr, due to the short range of alpha particles and lower uptake of ²²³Ra in bone marrow. cancernetwork.comudc.esamegroups.org

Investigation of Radium 223 in Combination Research Preclinical Focus

Rationale and Preclinical Exploration of Combination with DNA Damage Response Inhibitors

The rationale for combining 223Ra with DDR inhibitors is based on the principle of synthetic lethality, where inhibiting a DNA repair pathway in cells already burdened by radiation-induced DNA damage can lead to increased cell death. 223Ra induces complex and potentially irreparable DSBs nih.govmdpi.com. Targeting the cellular machinery responsible for repairing these breaks can enhance the cytotoxic effects of 223Ra.

Synergy with Poly (ADP-ribose) Polymerase (PARP) Inhibitors

Preclinical studies have investigated the combination of 223Ra with PARP inhibitors. PARP enzymes are involved in the repair of single-strand DNA breaks, and their inhibition can lead to the accumulation of DSBs, particularly in cells with defects in homologous recombination repair (HRR) pathways nih.gov. Combining PARP inhibitors with agents that directly induce DSBs, like 223Ra, is hypothesized to overwhelm the remaining repair mechanisms, leading to enhanced cell death mdpi.comaacrjournals.org. Preclinical data suggest that PARP inhibitors can act as radiosensitizing agents, potentially promoting the efficacy of 223Ra aacrjournals.orgurotoday.com. Studies have shown that co-treatment of PARP inhibition with 223Ra increased cell cycle arrest in the G2/M phase and led to greater levels of apoptosis in prostate cancer cell lines mdpi.comnih.gov.

Combination with Ataxia-Telangiectasia Mutated and Rad3-Related (ATR) and Ataxia-Telangiectasia Mutated (ATM) Inhibitors

ATR and ATM are key kinases in the DDR pathway, involved in detecting and responding to various types of DNA damage, including DSBs aacrjournals.orgaacrjournals.org. Preclinical studies have identified ATM and ATR inhibitors as promising candidates for combination with 223Ra mdpi.comresearchgate.net. Inhibition of these kinases can impede the repair of radiation-induced DNA damage and alter cell cycle distribution mdpi.comresearchgate.net. Studies have shown that combining ATR inhibition with 223Ra resulted in G2/M checkpoint abrogation and increased apoptosis in prostate cancer cells mdpi.comnih.gov. Similarly, co-treatment with ATM inhibition and 223Ra increased G2/M cell cycle arrest and apoptosis mdpi.comnih.gov. One preclinical study demonstrated synergistic antitumor activity in a mouse xenograft model of mCRPC with bone metastases treated with an ATR inhibitor (BAY 1895344) in combination with 223Ra nih.govaacrjournals.orgaacrjournals.org.

Mechanistic Studies of Enhanced DNA Damage and Cell Death in Preclinical Models

Mechanistic preclinical studies have focused on how the combination of 223Ra with DDR inhibitors enhances DNA damage and cell death. 223Ra's alpha particles induce complex DSBs that are difficult for cells to repair mdpi.com. Inhibiting key DDR proteins like PARP, ATR, or ATM impairs the cell's ability to mend these breaks effectively mdpi.comnih.govresearchgate.net. This leads to an accumulation of unrepaired DNA damage, triggering cell cycle checkpoints (such as G2/M arrest with PARP or ATM inhibition, or G2/M abrogation with ATR inhibition) and ultimately promoting apoptotic cell death mdpi.comnih.gov. Studies using in vitro assays like clonogenic survival, analysis of DSB repair markers (e.g., 53BP1 foci), cell cycle distribution, and apoptosis detection (e.g., PARP-1 cleavage) have provided insights into these synergistic mechanisms mdpi.comnih.gov. For instance, combinations of DDR inhibitors and 223Ra resulted in greater levels of residual DNA damage and increased apoptosis compared to either treatment alone mdpi.comnih.gov.

Preclinical Evaluation of Radium-223 Combined with Immunomodulatory Agents

The interaction between radiation and the immune system is a growing area of research. While 223Ra's short range limits systemic immune effects compared to beta-emitters, preclinical studies suggest it may still modulate the immune response within the bone microenvironment nih.govresearchgate.net. This has led to investigations into combining 223Ra with immunomodulatory agents, such as immune checkpoint inhibitors.

Interactions with Immune Checkpoint Inhibitors and Mechanisms of Action

Preclinical studies support the potential for synergies between 223Ra and immunotherapy mdpi.com. This compound-induced immunogenic cell death may stimulate dendritic cell activation, T-cell priming, and tumor-specific immune responses mdpi.com. Radiation, including alpha particles, can induce cancer cell death in a way that is immunogenic mdpi.com. This involves the release of danger-associated molecular patterns (DAMPs), which can stimulate antigen-presenting cells and activate cytotoxic T lymphocytes medrxiv.orgsnmjournals.org. Some preclinical models suggest that 223Ra can induce checkpoint inhibitor expression in the bone tumor microenvironment mdpi.comaacrjournals.org. For example, one preclinical study revealed that 223Ra treatment increased the levels of immune checkpoint modulators, including PD-L1, both in vitro and in vivo aacrjournals.orgresearchgate.net. Combining 223Ra with immune checkpoint blockade therapy had greater efficacy than 223Ra alone in a mouse model researchgate.net.

Modulation of Anti-Tumor Immune Responses in Preclinical Models

Preclinical studies in animal models of prostate cancer have demonstrated enhanced antitumor immune responses and improved survival outcomes with the combination of 223Ra and immune checkpoint inhibitors compared with monotherapy mdpi.com. Studies have shown an increase in tumor-infiltrating lymphocytes, upregulation of pro-inflammatory cytokines, and inhibition of immunosuppressive myeloid-derived suppressor cells (MDSCs) following combination treatment mdpi.com. In murine models, 223Ra increased the proliferation of CD8+ and CD4+ helper T cells in the tumor lesions nih.govnih.gov. In one model, combining 223Ra and an anti-PD1 antibody significantly prolonged survival, which correlated with increased CD8+ T cell infiltration in tumor tissue nih.govnih.gov. Another in vitro study indicated that 223Ra enhanced T cell-mediated lysis of tumor cells through upregulation of major histocompatibility complex class I molecules and increased cell surface expression of calreticulin (B1178941) on tumor cells medrxiv.org.

Combination with Other Anti-Cancer Therapies in Preclinical Models (Mechanistic Focus)

Preclinical investigations into combining ²²³Ra with other therapeutic modalities focus on the mechanistic interactions that can lead to improved outcomes. The high linear energy transfer (LET) alpha particles emitted by ²²³Ra induce DNA double-strand breaks in cells within a short range (approximately 100 μm) of its deposition in the bone matrix. researchgate.netnih.gov This localized cytotoxicity, coupled with the disruption of the vicious cycle between tumor cells and the bone microenvironment, forms the basis for exploring combinations with agents that target different pathways involved in cancer growth, survival, and resistance. researchgate.netnih.gov

External Beam Radiotherapy Sensitization Studies

Preclinical studies support the potential for synergistic effects between ²²³Ra and external beam radiotherapy (EBRT). The rationale for this combination lies in their complementary mechanisms of action. ²²³Ra targets bone metastases systemically, while EBRT provides localized high-dose radiation to specific tumor sites. mdpi.com Preclinical data suggest that combining ²²³Ra with EBRT can enhance antitumor effects, induce tumor regression, and prolong survival in models of prostate cancer bone metastases. mdpi.com The bone-seeking properties of ²²³Ra may augment the therapeutic efficacy of EBRT by sensitizing tumor cells to radiation-induced DNA damage and potentially overcoming radioresistance mechanisms. mdpi.com

Interactions with Hormone Signaling Pathway Modulators in Research Models

Preclinical investigations have explored the potential synergies between ²²³Ra and hormonal therapies, which primarily disrupt androgen receptor signaling pathways to inhibit tumor growth. mdpi.com Preclinical studies suggest that the radiation-induced DNA damage caused by ²²³Ra may sensitize tumor cells to hormonal treatment, increasing their susceptibility to androgen deprivation. mdpi.com Conversely, hormonal therapy may mitigate the emergence of ²²³Ra resistance by suppressing androgen receptor-mediated survival mechanisms. mdpi.com The bone-targeting nature of ²²³Ra may also counteract the osteoblastic response induced by hormonal therapy, potentially mitigating skeletal complications in preclinical models. mdpi.com

Exploration of Synergies with Modulators of Cell Adhesion and Signaling (e.g., Integrin Targeting)

Preclinical research has investigated the potential for synergistic effects between ²²³Ra and modulators of cell adhesion and signaling, such as integrin targeting. Integrins are transmembrane receptors involved in cell-extracellular matrix interactions and signaling, influencing cell growth, survival, and radioresistance. snmjournals.org Studies have hypothesized that targeting integrins could improve ²²³Ra outcomes. snmjournals.orgresearchgate.net

Data from a preclinical study on the combination of ²²³Ra and anti-β1 integrin targeting in PC3 and C4-2B cell lines:

Cell LineTreatmentTumor Growth Inhibition in BoneOverall Mouse SurvivalMitotic Index (PC3 cells)Spatial Expansion of ²²³Ra Lethal Effects
PC3²²³Ra + Anti-β1 Integrin AbReducedSignificantly ImprovedDecreasedTwofold
PC3²²³Ra alonePartialLess ImprovedHigherBaseline
C4-2B²²³Ra + Anti-β1 Integrin AbNo significant changeNo significant changeNot significantly changedNot significantly expanded
C4-2B²²³Ra alonePartialLess ImprovedNot significantly changedBaseline

This table summarizes key findings from a preclinical study, illustrating the differential response to the combination therapy based on β1 integrin expression levels. snmjournals.orgresearchgate.netnih.govsnmjournals.orgnih.gov

Advanced Topics and Future Directions in Radium 223 Research

Development of Novel Radionuclide Generator Systems for Research-Scale and Purity Production

The availability of high-purity radium-223 for research and the development of new alpha-emitter radiopharmaceuticals has been constrained by the limited global supply of its parent isotope, ²²⁷Ac. researchgate.net Current clinical production largely relies on ²²⁷Ac/²²⁷Th generator systems. nih.gov

Research is actively exploring innovative and cost-effective methods to produce high-purity ²²³Ra. One successful approach has involved extracting ²²⁷Ac from legacy actinium-beryllium neutron sources. researchgate.net A method was developed to purify ²²⁷Ac using anion exchange chromatography, which then serves as a source for generating high-purity, carrier-free ²²³Ra through a single-pass separation process. researchgate.net This technique effectively separates radium while maintaining the ²²⁷Ac/²²⁷Th equilibrium. researchgate.net

Furthermore, the development of this compound microgenerators from cyclotron-produced trace amounts of ²²⁷Ac is being investigated to provide more accessible sources for preclinical studies. researchgate.net These systems leverage techniques like charge affinity chromatography to separate radium from actinium and thorium. researchgate.net

Conceptual Approaches for Expanding this compound Application to Soft Tissue Metastases

This compound's current therapeutic focus is primarily on bone metastases due to its bone-seeking nature and the short range of alpha emissions. wikipedia.orgnih.gov This inherent characteristic limits its direct impact on soft tissue metastases. nih.gov Future strategies aim to overcome this limitation by exploring methods to deliver alpha-emitting radionuclides, potentially including ²²³Ra or its progeny, directly to cancer cells in soft tissues. nih.gov

This could involve conjugating alpha-emitters to targeting molecules that bind to specific antigens or receptors on soft tissue cancer cells. While this compound itself has a natural affinity for bone, research is exploring combination therapies where this compound is used alongside agents that are effective against soft tissue disease. onclive.com Clinical trials are evaluating the combination of this compound with hormonal therapies like abiraterone (B193195) acetate (B1210297) or enzalutamide, which have activity in soft tissue metastases. onclive.com Preclinical studies are also ongoing to assess the potential effects of this compound on the development of soft tissue metastases. aacrjournals.org

Research on Preclinical Biomarkers for Response, Resistance, and Toxicity Mechanisms

The identification of reliable biomarkers to predict response, resistance, and toxicity to this compound therapy is a critical area of research. While validated predictive biomarkers are currently lacking, preclinical studies are providing valuable insights into potential candidates and mechanisms. harborsidestudio.com

Preclinical models of bone metastatic cancers are used to investigate the mechanisms of action and identify molecular indicators of response and resistance. These studies examine how this compound interacts with the tumor microenvironment, including its effects on bone cells and the induction of DNA damage in cancer cells. aacrjournals.org

Biomarker research includes the evaluation of circulating factors. A study in patients with bone metastatic prostate cancer explored circulating immune cell subsets and cytokines, suggesting that baseline levels of inflammatory cytokines like IL-6 and angiogenic biomarkers like PlGF could potentially predict outcomes after this compound treatment. nih.gov

Furthermore, researchers are analyzing molecular changes in plasma-derived exosomes from both preclinical models and patients to identify markers associated with response and resistance, providing insights into the communication within the bone tumor microenvironment. aacrjournals.org

Development of Theoretical Radiobiological Modeling and Predictive Frameworks for this compound Effects

Theoretical radiobiological modeling is essential for understanding the complex interactions of alpha radiation with biological tissues and for developing predictive frameworks for this compound therapy outcomes. These models aim to quantify the dose delivered and predict the biological effects on both tumor and normal cells.

Mechanistic models are being developed to simulate the effects of this compound within the bone metastatic microenvironment, providing a deeper understanding of its impact on tumor growth dynamics and bone remodeling processes. researchgate.net These models can reveal important biological insights that may not be apparent from experimental data alone. researchgate.net

Integration of Multi-Omics Data in Comprehensive this compound Research

The integration of multi-omics data is a powerful approach for gaining a comprehensive understanding of the biological effects of this compound and identifying factors influencing treatment response. By combining data from genomics, transcriptomics, proteomics, and other omics platforms, researchers can explore the complex molecular landscape of cancer and its interaction with this compound. mdpi.comfrontiersin.orgarxiv.org

Applying multi-omics integration to this compound research can help unravel the intricate mechanisms of response and resistance at a systems level. Analyzing changes in gene expression, protein profiles, and other molecular features in tumor cells and the bone microenvironment following this compound administration can identify key pathways and networks involved in treatment outcomes. mdpi.com

Various computational strategies, including correlation-based analyses, machine learning algorithms, and network-based approaches, are employed to integrate diverse omics datasets. mdpi.comarxiv.org These methods help to identify potential biomarkers, therapeutic targets, and to build more accurate predictive models for this compound therapy. arxiv.org While multi-omics integration is a broad field within cancer research, its specific application to this compound is crucial for a more complete understanding of this targeted alpha therapy.

Q & A

Q. What is the mechanism of action of Radium-223 in targeting osteoblastic bone metastases, and how does this inform preclinical experimental design?

this compound, an α-emitter, selectively binds to bone mineralization sites due to its calcium-mimetic properties. Its α-particles induce non-repairable double-stranded DNA breaks in metastatic lesions while sparing surrounding tissues due to their short range (≤100 μm) . For preclinical studies, researchers should prioritize in vivo models with osteoblastic bone metastases (e.g., prostate or breast cancer xenografts) and incorporate dosimetry assessments to quantify localized radiation exposure. Bone turnover biomarkers (e.g., urinary N-telopeptide, serum alkaline phosphatase) and micro-CT imaging are critical for validating target engagement .

Q. What are the standard protocols for administering this compound in metastatic castration-resistant prostate cancer (mCRPC), and how are safety endpoints monitored?

The established regimen involves six intravenous injections of this compound (55 kBq/kg) at 4-week intervals. Key safety monitoring includes hematological parameters (e.g., hemoglobin, platelets) due to potential myelosuppression and renal/hepatic function tests. Researchers must adhere to eligibility criteria from phase III trials (e.g., ALSYMPCA trial), excluding patients with visceral metastases or extensive lymph node involvement. Survival endpoints (overall survival, time to skeletal events) and patient-reported pain scales are primary efficacy metrics .

Advanced Research Questions

Q. How can researchers optimize the sequencing of this compound with systemic therapies (e.g., androgen receptor inhibitors, chemotherapy) to mitigate resistance and improve outcomes?

Current clinical data show conflicting survival benefits when combining this compound with abiraterone or docetaxel, partly due to overlapping toxicity profiles (e.g., thrombocytopenia). Advanced studies should employ adaptive trial designs with stratified randomization based on prior therapy exposure. Pharmacodynamic biomarkers (e.g., circulating tumor DNA, bone-specific alkaline phosphatase) can elucidate mechanisms of synergy or antagonism. Retrospective analyses of real-world data, such as the REASSURE study, highlight the importance of monitoring hematological reserves and timing this compound after chemotherapy .

Q. What methodologies address discrepancies in survival outcomes between this compound and β-emitting radiopharmaceuticals (e.g., Strontium-89) in bone-metastatic cancers?

Comparative effectiveness studies must account for differences in radiation range (α- vs. β-particles), tumor microenvironment interactions, and patient heterogeneity. Researchers should use propensity score matching to balance baseline characteristics (e.g., extent of bone involvement, prior therapies) and incorporate imaging biomarkers (e.g., FDG PET/CT metabolic response) to assess lesion-specific efficacy. The phase IIa trial in breast cancer demonstrated this compound’s ability to reduce bone turnover markers (uNTX-1, bALP) and induce metabolic responses in osteoblastic lesions, providing a template for cross-cancer comparisons .

Q. How can preclinical models overcome limitations in replicating the human bone microenvironment to better predict this compound efficacy?

Traditional xenograft models often fail to recapitulate human bone stroma interactions. Advanced approaches include:

  • Humanized mouse models with engrafted human bone marrow.
  • 3D bioprinted bone scaffolds seeded with patient-derived tumor cells.
  • Multi-omics profiling of bone metastases to identify molecular subtypes responsive to α-therapy. These models should integrate longitudinal microSPECT/CT imaging to track this compound biodistribution and correlate with histopathological validation .

Methodological and Analytical Challenges

Q. What statistical strategies are recommended for analyzing time-to-event data in this compound trials with crossover or treatment switching?

The ALSYMPCA trial’s early termination due to survival benefits introduced confounding from placebo-group crossover. Researchers should apply RANKIN analysis or two-stage estimation methods to adjust for crossover effects. Sensitivity analyses using inverse probability weighting can mitigate immortal time bias. For smaller cohorts, Bayesian hierarchical models improve power by borrowing strength from historical data .

Q. How should researchers handle variability in metabolic response measurements (e.g., FDG PET/CT) across this compound studies?

Standardized quantification protocols (e.g., PERCIST criteria) and centralized imaging core labs reduce inter-site variability. In the breast cancer phase IIa trial, FDG PET/CT responses were defined as ≥30% reduction in SUVmax, with lesion-level analysis required to distinguish treatment effects from flare phenomena. Researchers should pre-specify regions of interest and use paired baseline/post-treatment scans to control for heterogeneity .

Data Reproducibility and Reporting

Q. What are best practices for ensuring reproducibility in this compound studies, particularly in biomarker validation?

  • Pre-analytical standardization : Consistent sample collection protocols for bone turnover markers (e.g., fasting status, time of day).
  • Open-access datasets : Share raw imaging data and biopsy archives via repositories like the NCI Cancer Imaging Archive.
  • Multi-institutional validation : Collaborative consortia (e.g., Prostate Cancer Clinical Trials Working Group) can harmonize endpoints and reduce site-specific biases .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.